Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate ester, a piperazine ring, and phenylcarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of the benzoate ester, the introduction of the piperazine ring, and the attachment of phenylcarbonyl groups. Common synthetic routes may include:
Esterification: The initial step involves the esterification of benzoic acid with ethanol to form ethyl benzoate.
Amidation: The next step involves the reaction of ethyl benzoate with an amine to form the amide linkage.
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction.
Phenylcarbonyl Attachment: Finally, the phenylcarbonyl groups are attached through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: The compound may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with other similar compounds, such as:
Ethyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate: Similar structure but with a phenylacetyl group instead of a phenylcarbonyl group.
Ethyl 3-({[4-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate: Contains a benzyloxy group, which may alter its chemical properties and biological activities.
Ethyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate: Features additional chlorine and methoxy substituents, potentially affecting its reactivity and applications.
Properties
Molecular Formula |
C27H27N3O4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 3-benzamido-4-(4-benzoylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C27H27N3O4/c1-2-34-27(33)22-13-14-24(23(19-22)28-25(31)20-9-5-3-6-10-20)29-15-17-30(18-16-29)26(32)21-11-7-4-8-12-21/h3-14,19H,2,15-18H2,1H3,(H,28,31) |
InChI Key |
IGSOTVNUHNJNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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